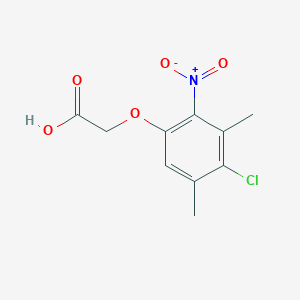
2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid: is an organic compound with the molecular formula C10H10ClNO5 It is a derivative of phenoxyacetic acid, characterized by the presence of chloro, nitro, and dimethyl substituents on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid typically involves the following steps:
Nitration: The starting material, 4-chloro-3,5-dimethylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the hydroxyl group.
Esterification: The nitrophenol is then esterified with chloroacetic acid in the presence of a base such as sodium hydroxide to form the phenoxyacetic acid derivative.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloro and nitro groups on the aromatic ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas with palladium on carbon, room temperature and pressure.
Oxidation: Potassium permanganate in aqueous solution, heated to 80-90°C.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl groups.
Substituted Phenoxyacetic Acids: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could be modified to enhance its pharmacological properties, such as improving its binding affinity to specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of herbicides, pesticides, and other agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of these products.
作用機序
The mechanism of action of 2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the nitro group can participate in redox reactions, while the chloro group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-2-nitrophenoxy)acetic acid
- 2-(4-Chloro-3-nitrophenoxy)acetic acid
- 2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid
Uniqueness
2-(4-Chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid is unique due to the presence of both chloro and nitro groups along with two methyl groups on the aromatic ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C10H10ClNO5 |
|---|---|
分子量 |
259.64 g/mol |
IUPAC名 |
2-(4-chloro-3,5-dimethyl-2-nitrophenoxy)acetic acid |
InChI |
InChI=1S/C10H10ClNO5/c1-5-3-7(17-4-8(13)14)10(12(15)16)6(2)9(5)11/h3H,4H2,1-2H3,(H,13,14) |
InChIキー |
KJUPIRHKJVNVEF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1Cl)C)[N+](=O)[O-])OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)-2-methylpropanoic acid](/img/structure/B13015347.png)
![tert-butyl N-[4-oxo-4-(piperazin-1-yl)butyl]carbamate](/img/structure/B13015348.png)
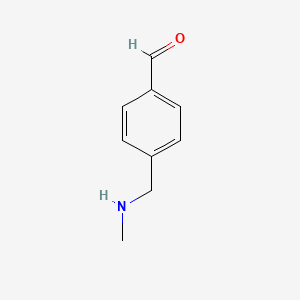
![2-Benzyl-4,7-di(thiophen-2-yl)-2h-benzo[d][1,2,3]triazole](/img/structure/B13015354.png)
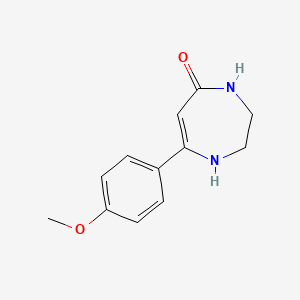
![5-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13015371.png)


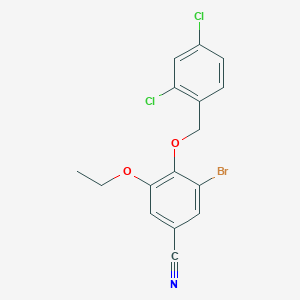
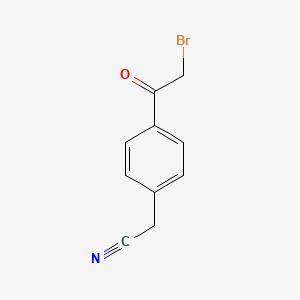


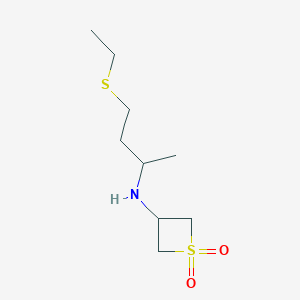
![Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester](/img/structure/B13015402.png)
